3-Hydroxy-6,7-dimethyl-4(3H)-pteridinone

Description

Overview of the Pteridine (B1203161) and Pteridinone Heterocyclic System

Pteridines are a class of nitrogen-containing heterocyclic compounds composed of a fused pyrimidine (B1678525) and pyrazine (B50134) ring system. ijrpr.comorientjchem.org This aromatic bicyclic structure, systematically named pyrazino[2,3-d]pyrimidine, forms the backbone of a vast array of biologically crucial molecules. ijrpr.com The term "pteridine" itself originates from the Greek word "pteron," meaning wing, as these compounds were first isolated as pigments in the wings of butterflies. britannica.com

The pteridinone core is a derivative of the pteridine system, characterized by the presence of one or more carbonyl groups on the heterocyclic rings. These compounds are of significant interest in medicinal chemistry due to their diverse pharmacological properties. nih.gov Naturally occurring pteridines include vital cofactors such as folic acid and riboflavin (B1680620) (Vitamin B2), which are indispensable for a multitude of metabolic processes in living organisms. ijrpr.com

Academic Context and Research Significance of Pteridinone Derivatives

The academic and industrial research landscape has seen a sustained interest in pteridinone derivatives owing to their broad spectrum of biological activities. orientjchem.org These compounds have been investigated for their potential as anticancer, anti-inflammatory, antiviral, and antimicrobial agents. nih.govrsc.org The structural versatility of the pteridinone scaffold allows for a wide range of chemical modifications, enabling the fine-tuning of their biological and pharmacological profiles. The development of novel synthetic methodologies has further propelled research in this area, facilitating the creation of extensive libraries of pteridinone derivatives for high-throughput screening and drug discovery programs. rsc.org

Structural Positioning of 3-Hydroxy-6,7-dimethyl-4(3H)-pteridinone within Pteridinone Research

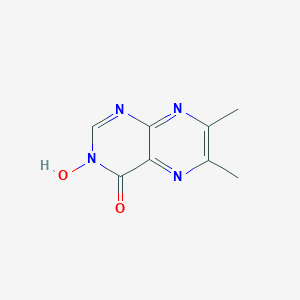

3-Hydroxy-6,7-dimethyl-4(3H)-pteridinone is a specific pteridinone derivative that has garnered attention due to its structural features and potential biological relevance. Its core structure is a pteridin-4-one, substituted with two methyl groups at positions 6 and 7, and a hydroxyl group at position 3. This particular arrangement of substituents influences its chemical properties and biological interactions. Notably, this compound is recognized as a metabolite of riboflavin, positioning it at the intersection of vitamin metabolism and bioactive small molecule research. Its structural similarity to other biologically active pteridinones has prompted investigations into its own therapeutic potential.

Structure

3D Structure

Properties

CAS No. |

18106-61-1 |

|---|---|

Molecular Formula |

C8H8N4O2 |

Molecular Weight |

192.17 g/mol |

IUPAC Name |

3-hydroxy-6,7-dimethylpteridin-4-one |

InChI |

InChI=1S/C8H8N4O2/c1-4-5(2)11-7-6(10-4)8(13)12(14)3-9-7/h3,14H,1-2H3 |

InChI Key |

INTUWHLCYFLQBU-UHFFFAOYSA-N |

SMILES |

CC1=C(N=C2C(=N1)C(=O)N(C=N2)O)C |

Canonical SMILES |

CC1=C(N=C2C(=N1)C(=O)N(C=N2)O)C |

Synonyms |

3-Hydroxy-6,7-dimethyl-4(3H)-pteridinone |

Origin of Product |

United States |

Enzymatic Interactions and Mechanistic Biochemical Investigations of Pteridinone Derivatives

Substrate and Inhibitor Dynamics with Oxidoreductases: Focus on Xanthine (B1682287) Oxidase

Pteridinone derivatives, including 3-Hydroxy-6,7-dimethyl-4(3H)-pteridinone, have been the subject of investigation regarding their interaction with oxidoreductases, most notably xanthine oxidase (XO). This enzyme plays a crucial role in purine (B94841) catabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid. wikipedia.org The interaction of pteridinones with xanthine oxidase can be complex, with various analogues acting as either substrates or inhibitors, depending on their structural features.

Comparative Analysis of Substrate Specificity and Binding Characteristics of Pteridinone Compounds

The substrate specificity and binding characteristics of pteridinone compounds to xanthine oxidase are heavily influenced by their substitution patterns. Aromaticity and the absence of a substituent at the 7-position of the pteridine (B1203161) ring are characteristic features of pteridinone inhibitors of xanthine oxidase. nih.gov In contrast, compounds that act as substrates are often hydroxylated by the enzyme.

For instance, studies on 6-aryl-4(3H)-pteridinones have shown that they are generally good substrates for xanthine oxidase from Arthrobacter M-4, with oxidation occurring at the C-2 position of the pteridine nucleus. researchgate.net The introduction of a methyl group at the 3-position, as seen in 3-methyl-6-phenyl-4(3H)-pteridinone, results in a compound that is still a substrate, albeit with very low reactivity. researchgate.netresearchgate.net This suggests that while the core pteridinone structure can be recognized by the active site of xanthine oxidase, modifications at the N-3 position can significantly impact the efficiency of the enzymatic reaction. The binding of these compounds is thought to be influenced by a hydrophobic pocket in the vicinity of the active site. researchgate.net

Elucidation of the Site of Enzymatic Hydroxylation and Oxidation Mechanisms

The enzymatic action of xanthine oxidase on pteridinone substrates typically involves hydroxylation of the pteridine ring. nih.gov For 6-aryl-4(3H)-pteridinones, oxidation consistently occurs at the C-2 position, leading to the formation of the corresponding 6-aryllumazines. researchgate.net The mechanism of xanthine oxidase involves a molybdenum cofactor at the active site. frontiersin.org The process is believed to initiate with a nucleophilic attack on the carbon atom of the substrate. researchgate.net The oxygen atom incorporated into the substrate is derived from water, not molecular oxygen. wikipedia.org

The oxidation of 3-alkyl-6-phenyl-4(3H)-pteridinones also takes place at the C-2 position of the pteridinone nucleus. researchgate.net This indicates a consistent regioselectivity of xanthine oxidase for this class of compounds, regardless of the substitution at the N-3 position.

Kinetic Parameters and Inhibition Profiles of Pteridinone Analogues with Xanthine Oxidase

The interaction of pteridinone analogues with xanthine oxidase can be quantified through kinetic parameters, which reveal the nature and potency of their inhibitory or substrate activity. A variety of inhibition types, including competitive, noncompetitive, and mixed-type, have been observed for different pteridine derivatives. nih.gov For those that act as inhibitors, the concentration required for 50% inhibition (IC50) can range from less than 0.1 µM to over 100 µM. nih.gov

In the case of 3-alkyl-6-phenyl-4(3H)-pteridinones, these compounds have been shown to be less tightly bound to the enzyme than their unsubstituted counterpart, 6-phenyl-4(3H)-pteridinone. researchgate.net Inhibition studies have revealed that 3-methyl-6-phenyl-4(3H)-pteridinone acts as a non-competitive inhibitor with a Ki value of 47 µM, while the 3-ethyl derivative is an uncompetitive inhibitor with a Ki value of 19.6 µM. researchgate.net

| Compound | Inhibition Type | Inhibition Constant (Ki) |

|---|---|---|

| 3-methyl-6-phenyl-4(3H)-pteridinone | Non-competitive | 47 µM |

| 3-ethyl-6-phenyl-4(3H)-pteridinone | Uncompetitive | 19.6 µM |

Pteridinones as Ligands and Modulators of Diverse Enzyme Systems

Beyond their interactions with xanthine oxidase, pteridinone derivatives have emerged as versatile ligands and modulators of other important enzyme systems, demonstrating the broad biological relevance of this chemical scaffold.

Structural Communication and Binding to Nitric Oxide Synthases (NOS)

Pteridinone derivatives, particularly 4-oxo-pteridines, are of interest as inhibitors of nitric oxide synthases (NOS). nih.gov These enzymes are crucial for the production of nitric oxide (NO), a key signaling molecule. The design of these inhibitors often targets the binding site of the natural cofactor, (6R)-5,6,7,8-tetrahydro-L-biopterin (H4Bip), which is essential for NOS activity. nih.gov Molecular modeling studies have been employed to understand the structural basis of pterin (B48896) antagonism, focusing on the favorable and unfavorable interactions between the protein's binding site and the pteridinone ligands. nih.gov

Modulatory Effects on Kinase Activity, e.g., Vaccinia-Related Kinases (VRK)

In recent years, dihydropteridinone derivatives have been identified as potent inhibitors of the human kinases Vaccinia-Related Kinase 1 (VRK1) and Casein Kinase 1δ/ε (CK1δ/ε). nih.gov VRK1 is a key regulator of cell proliferation and genome integrity and is highly expressed in various tumors. The development of these inhibitors has been spurred by the need for selective tool compounds to probe the cellular functions of these kinases. nih.gov

A notable example is the dihydropteridinone BI-D1870, originally an inhibitor of RSK kinases, which has served as a starting point for the development of optimized VRK1 inhibitors. researchgate.netchemrxiv.orgnih.gov Co-crystal structures of VRK1 and VRK2 bound to BI-D1870 have provided valuable insights into the binding mode and have guided the design of more potent and specific inhibitors. researchgate.netnih.gov These studies revealed that both VRK1 and VRK2 can adopt a P-loop folded conformation, which is stabilized by different mechanisms in each protein. nih.gov The development of these novel dihydropteridinone derivatives as VRK1 inhibitors holds therapeutic potential, particularly in the treatment of p53-deficient tumors.

Interactions with Other Pterin-Dependent Monooxygenases and Reductases

Pterins are a class of heterocyclic compounds that function as essential cofactors for a variety of enzymes, including pterin-dependent monooxygenases and reductases. nih.govresearchgate.net These enzymes are crucial for numerous metabolic pathways. Pteridine reductases are responsible for producing and maintaining the cellular pool of tetrahydropterins, the biologically active form of these cofactors. nih.gov

A notable example is the pteridine reductase PruA, found in Agrobacterium tumefaciens, which plays a key role in a novel pterin-dependent signaling pathway that regulates biofilm formation. nih.gov Biochemical characterization of PruA has shed light on its substrate specificity. The enzyme demonstrates the highest catalytic efficiency with dihydrobiopterin and significant activity with its stereoisomers, dihydromonapterin and dihydroneopterin. nih.gov However, it does not show activity with dihydrofolate. nih.gov This specificity suggests that the primary role of PruA is likely the reduction of dihydromonapterin (H2MPt) to its tetrahydro form (H4MPt). nih.gov

The interaction of pteridinone derivatives with such reductases can be inhibitory. Computational studies on Leishmania pteridine reductase 1 (PTR1), a validated drug target, have explored the binding of various small molecule inhibitors. researchgate.net These studies reveal that inhibitors form key interactions with catalytic residues in the active site, such as Tyrosine 194, Aspartate 181, Phenylalanine 113, Arginine 17, and Serine 111. researchgate.net The binding affinities of potent inhibitors are often stronger than that of the natural substrate, biopterin. researchgate.net Pteridinone derivatives, by mimicking the pterin core structure, could potentially act as competitive inhibitors for these essential reductases.

Pterin-dependent monooxygenases, such as aromatic amino acid hydroxylases, are another major class of enzymes that could interact with pteridinone derivatives. These enzymes utilize a tetrahydropterin (B86495) cofactor to hydroxylate various substrates. nih.gov The structural similarity of 3-Hydroxy-6,7-dimethyl-4(3H)-pteridinone to the natural pterin cofactors suggests that it and its derivatives could potentially modulate the activity of these monooxygenases, either by competing for the active site or by interfering with cofactor regeneration.

Structure-Activity Relationship (SAR) Studies of Pteridinone Derivatives in Defined Enzymatic Contexts

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the therapeutic potential of a lead compound by systematically modifying its chemical structure and evaluating the effect on its biological activity. mdpi.commdpi.com Numerous SAR studies have been conducted on pteridinone derivatives to understand their inhibitory mechanisms against various enzymes, particularly kinases and transporters. mdpi.comacs.orgnih.gov

One comprehensive study investigated a series of pteridine dione (B5365651) and trione (B1666649) derivatives as inhibitors of monocarboxylate transporter 1 (MCT1), a target in cancer therapy. acs.org The potency of these compounds was highly dependent on the nature and position of substituents on the pteridinone scaffold. For instance, modifying the length of an alkyl chain tethered to a hydroxyl group at the R¹ position significantly impacted the half-maximal effective concentration (EC₅₀). acs.org

| Compound | R¹ Substituent | EC₅₀ (nM) |

|---|---|---|

| 23a | 4-hydroxybutyl | 285 ± 41 |

| 23b | 5-hydroxypentyl | 58 ± 10 |

| 23c | 6-hydroxyhexyl | ~1700 |

The data clearly indicates that a five-atom tether (compound 23b) provides optimal activity, while shorter (23a) or longer (23c) tethers lead to a significant decrease in potency. acs.org

Pteridinone derivatives have also been extensively studied as kinase inhibitors. mdpi.comnih.govresearchgate.net In one study, a series of pteridin-7(8H)-one derivatives were evaluated as inhibitors of FMS-like tyrosine kinase-3 (FLT3). mdpi.com Computational modeling, including molecular dynamics simulations and binding free energy calculations (MM-GBSA), was used to rationalize the SAR. The binding energies of different derivatives were calculated, showing a correlation between specific substitutions and binding affinity to the kinase. mdpi.com

| Compound | Final ΔG MM-GBSA (kcal/mol) |

|---|---|

| C01 | -22.70 |

| C03 | -22.62 |

| C06 | -21.71 |

| C17 | -26.84 |

| C22 | -30.83 |

| C28 | -30.97 |

| C31 | -32.15 |

Furthermore, three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to pteridinone derivatives targeting Polo-like kinase 1 (PLK1). nih.gov These models provide contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding modifications would enhance or diminish activity, thereby guiding the design of more potent inhibitors. nih.gov

Theoretical Frameworks for Enzyme-Pteridinone Interaction Mechanisms

Understanding the interaction between an enzyme and a small molecule like a pteridinone derivative requires a robust theoretical framework. These frameworks range from classical models of enzyme action to sophisticated computational methods.

The foundational models of enzyme-substrate interaction are the "Lock and Key" and "Induced Fit" theories. futurelearn.comaatbio.com The Lock and Key model posits a pre-formed, rigid active site complementary to the substrate. du.ac.in In contrast, the Induced Fit model, which is more widely accepted, suggests that the enzyme's active site is flexible and undergoes a conformational change upon substrate binding to achieve optimal complementarity. aatbio.combiologydiscussion.com This induced fit can strain the substrate's bonds, facilitating the chemical reaction. aatbio.com

Modern drug discovery heavily relies on computational methods to build upon these foundational theories. Molecular docking is a widely used technique to predict the preferred binding orientation of a ligand within an enzyme's active site. researchgate.net This is often followed by molecular dynamics (MD) simulations, which model the movement of every atom in the system over time, providing insights into the stability of the enzyme-ligand complex and the nature of their dynamic interactions. nih.govnih.gov

To gain a deeper understanding of the energetics and mechanism of interaction, quantum mechanical (QM) methods are employed. nih.govmdpi.com QM calculations can model the electronic rearrangements that occur during bond formation and breakage, providing detailed information about the reaction mechanism and activation energies. researchgate.net Due to the computational cost of applying QM to an entire enzyme, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are often used. researchgate.net In this approach, the reactive core of the active site is treated with high-level QM, while the surrounding protein and solvent are modeled using more computationally efficient molecular mechanics. researchgate.net

Furthermore, various computational techniques are used to estimate the binding free energy of a ligand to its target enzyme, which is a critical determinant of its potency. The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method is one such approach that calculates the binding free energy by combining molecular mechanics energy terms with solvation free energy estimates. mdpi.comresearchgate.net These theoretical frameworks, from simple conceptual models to advanced computational simulations, are indispensable for rationalizing SAR data and guiding the design of novel pteridinone-based enzyme inhibitors.

Guanosine (B1672433) Triphosphate (GTP) as the Foundational Precursor for Pteridine Biosynthesis

The journey of pteridine biosynthesis commences with guanosine triphosphate (GTP), a fundamental purine nucleotide. It is universally established that GTP serves as the primary precursor for the de novo synthesis of all pteridines in a wide array of organisms, from bacteria to mammals. mdpi.comcinz.nz This process involves a complex series of enzymatic reactions that remodel the guanine (B1146940) ring of GTP to form the characteristic pyrazino[2,3-d]pyrimidine core structure of pteridines. The initial and rate-limiting step in this pathway is catalyzed by the enzyme GTP cyclohydrolase I. researchgate.net

The biosynthesis of vital pteridine cofactors, such as tetrahydrobiopterin (B1682763) (BH4), originates from GTP. wikipedia.org This underscores the critical role of GTP not just in nucleic acid synthesis and cellular energy transfer, but also as the starting point for a cascade of reactions that produce molecules indispensable for amino acid metabolism, neurotransmitter synthesis, and pigment formation. mdpi.comresearchgate.net

De Novo Biosynthetic Pathways Leading to Key Pteridine Intermediates

Following the initial conversion of GTP, the de novo biosynthetic pathway proceeds through several key intermediates. The first committed step, catalyzed by GTP cyclohydrolase I, transforms GTP into 7,8-dihydroneopterin (B1664191) triphosphate. mdpi.comwikipedia.org This reaction involves the hydrolytic removal of formate (B1220265) from the guanine ring of GTP and subsequent cyclization. nih.gov

From 7,8-dihydroneopterin triphosphate, the pathway diverges to produce various pteridine derivatives. A crucial intermediate formed is 6-pyruvoyl-tetrahydropterin, which is synthesized from 7,8-dihydroneopterin triphosphate by the enzyme 6-pyruvoyltetrahydropterin synthase. mdpi.comwikipedia.org 6-Pyruvoyl-tetrahydropterin stands at a critical juncture, serving as the precursor for the synthesis of tetrahydrobiopterin (BH4), an essential cofactor in numerous metabolic reactions. mdpi.com The synthesis of BH4 can proceed through both a de novo pathway and a salvage pathway. mdpi.com

Enzymatic Steps Critical to Pteridine Formation, including GTP Cyclohydrolase I Activity

The enzymatic machinery involved in pteridine formation is intricate and tightly regulated. At the helm of this pathway is GTP cyclohydrolase I (GTPCH) , which catalyzes the conversion of GTP to 7,8-dihydroneopterin triphosphate. wikipedia.orgnih.gov This enzyme is a homodecamer in bacteria and animals, with each subunit containing a zinc ion that is crucial for its catalytic activity. nih.gov The reaction mechanism involves the zinc-coordinated water molecule attacking the C-8 of the GTP substrate, leading to the opening of the imidazole (B134444) ring and subsequent hydrolysis and cyclization. nih.gov The activity of GTPCH is a key regulatory point in the entire pteridine biosynthesis pathway. researchgate.net

Following the action of GTPCH, 6-pyruvoyltetrahydropterin synthase (PTPS) catalyzes the conversion of 7,8-dihydroneopterin triphosphate to 6-pyruvoyl-tetrahydropterin. mdpi.com The final steps in the de novo synthesis of tetrahydrobiopterin involve sepiapterin (B94604) reductase , which reduces the pyruvoyl side chain of 6-pyruvoyltetrahydropterin. wikipedia.org

The table below summarizes the key enzymes and their roles in the initial stages of pteridine biosynthesis.

| Enzyme | Abbreviation | Function |

| Guanosine Triphosphate Cyclohydrolase I | GTPCH | Catalyzes the conversion of GTP to 7,8-dihydroneopterin triphosphate. wikipedia.orgnih.gov |

| 6-Pyruvoyltetrahydropterin Synthase | PTPS | Converts 7,8-dihydroneopterin triphosphate to 6-pyruvoyl-tetrahydropterin. mdpi.com |

| Sepiapterin Reductase | SR | Reduces the side chain of 6-pyruvoyl-tetrahydropterin in the synthesis of tetrahydrobiopterin. wikipedia.org |

Diversification of Pteridine Scaffolds through Branching Pathways

From the central intermediate, 6-pyruvoyl-tetrahydropterin, the pteridine pathway branches out to create a diverse array of scaffolds with varied biological functions. mdpi.com These branches lead to the synthesis of pigments, cofactors, and signaling molecules.

One major branch leads to the formation of tetrahydrobiopterin (BH4) , an essential cofactor for aromatic amino acid hydroxylases involved in the synthesis of neurotransmitters like dopamine (B1211576) and serotonin, as well as for nitric oxide synthases. mdpi.comresearchgate.net

Another significant set of branches leads to the production of various colored pteridine pigments. For instance, in insects, different pathways stemming from the core biosynthetic route result in the synthesis of:

Drosopterins : Red eye pigments in Drosophila melanogaster. mdpi.com

Sepiapterin and Sepialumazine : Yellow pigments. mdpi.com

Erythropterin, Xanthopterin, and 7-methyl-xanthopterin : Orange and yellow pigments. nih.gov

Isoxanthopterin (B600526) and Isoxantholumazine : Colorless compounds that are fluorescent. nih.gov

The diversification of these pathways is a result of the action of different sets of enzymes that modify the core pteridine structure, leading to a wide range of functionalities.

Comparative Biosynthetic Pathway Analyses Across Different Biological Organisms

The fundamental steps of pteridine biosynthesis, particularly the conversion of GTP to 7,8-dihydroneopterin triphosphate, are highly conserved across different biological kingdoms. mdpi.com However, the downstream pathways that lead to the diversification of pteridine structures show significant variation between organisms.

In mammals , the primary focus of the pteridine pathway is the synthesis of tetrahydrobiopterin (BH4), which is crucial for metabolic regulation. researchgate.net Kinetoplastid parasites, in contrast, are auxotrophs for pterins and must salvage them from their host. nih.gov

Insects exhibit a remarkable diversity in their pteridine metabolic pathways, largely due to their use of pteridines as pigments for coloration in wings and eyes. mdpi.comnih.gov Studies on model organisms like Drosophila melanogaster and the silkworm Bombyx mori have been instrumental in elucidating these complex branching pathways. mdpi.comnih.gov The co-option of the pteridine biosynthesis pathway for embryonic coloration in water striders highlights the evolutionary plasticity of this metabolic network. researchgate.net

In zebrafish , the pteridine pathway is closely linked to the differentiation of neural crest cells into pigment cells (melanophores and xanthophores) and neural elements. The synthesis of BH4 is essential for neurotransmitter production and melanin (B1238610) synthesis, while sepiapterin accumulates as a yellow pigment in xanthophores. researchgate.net

The table below provides a comparative overview of the primary functions of pteridine biosynthesis in different organisms.

| Organism Group | Primary Function of Pteridine Biosynthesis | Key Pteridine Products |

| Mammals | Cofactor synthesis for metabolic regulation. researchgate.net | Tetrahydrobiopterin (BH4) |

| Insects | Pigment formation for coloration, cofactor synthesis. mdpi.comnih.gov | Drosopterins, Sepiapterin, Xanthopterin, BH4 |

| Zebrafish | Neural crest cell differentiation, pigmentation, neurotransmitter synthesis. researchgate.net | Tetrahydrobiopterin (BH4), Sepiapterin |

| Kinetoplastid Parasites | Essential for growth (auxotrophic, require salvage). nih.gov | Metabolized to tetrahydro-forms |

Proposed Non-Clinical Metabolic Routes for Pteridinone Derivatives within Biological Systems

While the biosynthesis of many pteridines is well-characterized, the specific metabolic fate of certain pteridinone derivatives, such as 3-Hydroxy-6,7-dimethyl-4(3H)-pteridinone, is less defined. However, based on the known enzymatic activities within pteridine metabolism, plausible non-clinical metabolic routes can be proposed.

A key enzyme in the metabolism of pterin derivatives is xanthine oxidase (XOR) . This enzyme is known to catalyze the hydroxylation of various pteridines and other heterocyclic compounds. mdpi.com For instance, XOR is responsible for the conversion of pterin to isoxanthopterin (7-hydroxypterin). mdpi.com It can also act on other pterin substrates, and its activity is a significant factor in the catabolism of these molecules.

Given the structure of 3-Hydroxy-6,7-dimethyl-4(3H)-pteridinone, it is conceivable that it could be a substrate for XOR or other hydroxylases, leading to further oxidation of the pteridine ring. The presence of methyl groups at positions 6 and 7 might influence the substrate specificity and the rate of enzymatic conversion.

Furthermore, non-enzymatic transformations can also play a role in the metabolism of pteridines. Reduced pterins, for example, can undergo spontaneous oxidation. It is also possible that pteridinone derivatives could be subject to conjugation reactions, such as glucuronidation or sulfation, which are common metabolic pathways for hydroxylated compounds, preparing them for excretion. However, specific studies on the metabolism of 3-Hydroxy-6,7-dimethyl-4(3H)-pteridinone are required to confirm these proposed routes.

Conclusion

3-Hydroxy-6,7-dimethyl-4(3H)-pteridinone represents a fascinating molecule at the crossroads of vitamin metabolism and medicinal chemistry. Its origin as a metabolite of the essential vitamin riboflavin (B1680620) underscores the intricate biochemical pathways that govern the fate of vital nutrients in the body. Furthermore, its potential to modulate key inflammatory pathways through the CXCR2 receptor highlights the therapeutic promise held by this class of compounds. While further research is needed to fully elucidate its synthetic pathways, complete its spectroscopic characterization, and explore the full spectrum of its biological activities, the current body of knowledge firmly establishes 3-Hydroxy-6,7-dimethyl-4(3H)-pteridinone as a compound of significant scientific interest with the potential for future therapeutic applications.

Computational and Theoretical Investigations of Pteridinone Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in profiling the electronic structure and reactivity of molecules like 3-Hydroxy-6,7-dimethyl-4(3H)-pteridinone. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

From these calculations, a variety of electronic properties and reactivity descriptors can be derived. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability.

Further analysis can yield a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. This map is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites for potential intermolecular interactions, including hydrogen bonding and electrophilic or nucleophilic attack.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Binding

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular flexibility, conformational changes, and the dynamics of interactions with other molecules, such as proteins.

For a molecule like 3-Hydroxy-6,7-dimethyl-4(3H)-pteridinone, MD simulations can explore its conformational landscape, identifying the most stable three-dimensional structures and the energy barriers between them. This is particularly important for understanding how the molecule might adapt its shape to fit into the active site of a biological target.

In the context of drug discovery, MD simulations are extensively used to study the binding of a ligand (like a pteridinone derivative) to a protein receptor. These simulations can reveal the stability of the ligand-protein complex, the key amino acid residues involved in the interaction, and the nature of the binding forces (e.g., hydrogen bonds, hydrophobic interactions). Studies on pteridinone derivatives as inhibitors of enzymes like Polo-like kinase 1 (PLK1) have utilized MD simulations to confirm the stability of the docked poses and to understand the molecular recognition process at the active site. The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are common metrics used to analyze the stability of the complex and the flexibility of different parts of the protein during the simulation.

In Silico Approaches for Predicting Biochemical Reactivity and Enzyme-Substrate Interactions

In silico methods encompass a wide range of computational techniques used to predict the biological activity and biochemical reactivity of compounds. These approaches are crucial in the early stages of drug discovery for screening large libraries of virtual compounds and prioritizing candidates for experimental testing.

Molecular docking is a primary in silico technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. For 3-Hydroxy-6,7-dimethyl-4(3H)-pteridinone, docking studies could be performed against various enzyme targets to predict its binding affinity and mode of interaction. For instance, pteridine (B1203161) reductase is a known target for pteridinone-like compounds, and docking could elucidate how the hydroxyl and methyl groups of the molecule interact with the enzyme's active site residues.

Quantitative Structure-Activity Relationship (QSAR) models are another important in silico tool. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), build statistical models that correlate the 3D structural features of a series of compounds with their biological activity. While developing a QSAR model requires data on a series of related compounds, such a model could be used to predict the activity of 3-Hydroxy-6,7-dimethyl-4(3H)-pteridinone and to design new derivatives with potentially improved potency.

Computational Modeling of Pteridinone Tautomerism and Aromaticity

Tautomerism, the chemical equilibrium between two or more interconvertible structural isomers, is a key consideration for pteridinone systems. The 4(3H)-pteridinone core can exist in different tautomeric forms, such as the keto and enol forms. The relative stability of these tautomers can significantly impact the molecule's chemical properties, reactivity, and its ability to interact with biological targets.

Quantum chemical calculations are the primary tool for modeling tautomerism. By calculating the Gibbs free energy of each possible tautomer, researchers can predict their relative populations at equilibrium. These calculations can also model the transition states between tautomers, providing insight into the energy barriers and kinetics of the interconversion process. For 3-Hydroxy-6,7-dimethyl-4(3H)-pteridinone, computational modeling could determine the preference for the keto versus potential enol forms and how this equilibrium is influenced by the solvent environment.

Aromaticity is another fundamental property that can be investigated computationally. While the individual pyrimidine (B1678525) and pyrazine (B50134) rings have aromatic characteristics, the aromaticity of the fused pteridinone system is more complex. Computational methods like the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) can be used to quantify the degree of aromaticity in different parts of the molecule. Understanding the aromatic character is important as it relates to the molecule's stability, electronic properties, and potential for engaging in π-π stacking interactions with biological macromolecules. Studies on related heterocyclic systems have shown that the relative stability of tautomers is often influenced by which form preserves a higher degree of aromaticity.

Table of Mentioned Compounds

| Compound Name |

|---|

| 3-Hydroxy-6,7-dimethyl-4(3H)-pteridinone |

| Folic acid |

| Riboflavin (B1680620) |

Advanced Analytical Methodologies for Pteridinone Research

Spectroscopic Techniques for Definitive Structural Elucidation

Spectroscopic methods are indispensable for unraveling the precise molecular architecture of "3-Hydroxy-6,7-dimethyl-4(3H)-pteridinone." Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy provide complementary information to build a complete structural profile.

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of "3-Hydroxy-6,7-dimethyl-4(3H)-pteridinone," confirming its elemental composition. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further validating the molecular formula. The fragmentation pattern observed in the mass spectrum offers clues about the molecule's structure, as specific bonds break under ionization to yield characteristic fragment ions. While a specific mass spectrum for this compound is not detailed in the available literature, general fragmentation patterns for pteridines involve cleavages within the pterin (B48896) ring system and loss of substituents.

UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for conjugated systems like the pteridinone core. Pteridine (B1203161) derivatives typically exhibit distinct absorption maxima in the UV-Vis region. For example, the parent compound pterine shows an absorption peak at approximately 274 nm, while pterine-6-carboxylic acid has a maximum at about 288 nm. usra.edu Both also display peaks around 350 nm. usra.edu It is expected that "3-Hydroxy-6,7-dimethyl-4(3H)-pteridinone" would also exhibit characteristic absorption bands in this region, which can be influenced by the solvent environment.

| Technique | Parameter | Expected Observations for 3-Hydroxy-6,7-dimethyl-4(3H)-pteridinone (based on related compounds) |

|---|---|---|

| ¹H NMR | Chemical Shifts (δ) | Distinct signals for aromatic protons and methyl protons. |

| ¹³C NMR | Chemical Shifts (δ) | Resonances corresponding to carbonyl, aromatic, and methyl carbons. |

| Mass Spectrometry | Molecular Ion Peak (m/z) | Corresponds to the exact molecular weight of the compound. |

| Key Fragmentation | Characteristic losses related to the pteridinone core and substituents. | |

| UV-Vis Spectroscopy | λmax | Absorption maxima expected in the 270-290 nm and 340-360 nm regions. usra.eduresearchgate.net |

Chromatographic Separations for Compound Isolation, Purity Assessment, and Quantitative Analysis

Chromatographic techniques are fundamental for separating "3-Hydroxy-6,7-dimethyl-4(3H)-pteridinone" from reaction mixtures or biological samples, assessing its purity, and performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of pteridines. mdpi.comresearchgate.net The separation can be achieved using various stationary phases, including reversed-phase (C8, C18), and hydrophilic interaction liquid chromatography (HILIC) columns. researchgate.net The choice of mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, is critical for achieving optimal separation. researchgate.net Detection is often performed using UV-Vis or fluorescence detectors, as many pteridines are fluorescent. researchgate.netmdpi.com For quantitative analysis, a calibration curve is constructed by analyzing standards of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the relatively low volatility of pteridinones, GC-MS analysis typically requires a derivatization step to convert the analyte into a more volatile and thermally stable compound. Silylation is a common derivatization technique used for this purpose. The derivatized compound can then be separated on a GC column and detected by a mass spectrometer, which provides both qualitative and quantitative information. The retention time in the gas chromatogram is a characteristic feature for identification, while the mass spectrum provides structural confirmation.

| Technique | Key Parameters | Typical Application for 3-Hydroxy-6,7-dimethyl-4(3H)-pteridinone |

|---|---|---|

| HPLC | Column Chemistry | Reversed-phase (C18, C8) or HILIC. researchgate.net |

| Mobile Phase | Aqueous buffer/organic solvent gradient. researchgate.net | |

| Detection | UV-Vis or Fluorescence. researchgate.netmdpi.com | |

| GC-MS | Derivatization | Required, e.g., silylation, to increase volatility. |

| Column Type | Capillary columns with various stationary phases. | |

| Detection | Mass Spectrometry for identification and quantification. |

Advanced Detection and Quantification Methods in Complex Biological and Chemical Matrices

The detection and quantification of "3-Hydroxy-6,7-dimethyl-4(3H)-pteridinone" in complex samples like biological fluids or environmental matrices necessitate highly sensitive and selective methods.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful technique that combines the separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. researchgate.net This method is particularly well-suited for analyzing trace amounts of compounds in complex mixtures. In LC-MS/MS, the parent ion corresponding to the analyte is selected in the first mass analyzer, fragmented, and then a specific fragment ion is monitored in the second mass analyzer. This multiple reaction monitoring (MRM) approach significantly enhances selectivity and reduces background noise, allowing for very low detection limits. researchgate.net

Electrochemical Detection: Electrochemical methods offer a sensitive and often cost-effective alternative for the detection of redox-active compounds like pteridines. researchgate.net Techniques such as cyclic voltammetry or differential pulse voltammetry can be used to study the oxidation or reduction of "3-Hydroxy-6,7-dimethyl-4(3H)-pteridinone" at an electrode surface. researchgate.net When coupled with HPLC, electrochemical detectors can provide highly sensitive and selective quantification of the analyte. mdpi.com The development of modified electrodes can further enhance the sensitivity and selectivity of these methods. researchgate.net

| Method | Principle | Advantages for Pteridinone Analysis |

|---|---|---|

| LC-MS/MS | Separation by HPLC followed by highly selective mass detection. researchgate.net | High sensitivity and selectivity, suitable for complex matrices, provides structural confirmation. researchgate.net |

| Electrochemical Detection | Measures the current from the oxidation or reduction of the analyte. researchgate.net | High sensitivity, potential for miniaturization and cost-effective analysis. researchgate.net |

Future Research Directions and Unexplored Avenues in Pteridinone Science

Development of Novel Pteridinone-Based Chemical Probes for Biochemical Pathways

A significant frontier in understanding the precise roles of 3-Hydroxy-6,7-dimethyl-4(3H)-pteridinone and its metabolites is the development of bespoke chemical probes. These tools are essential for identifying and characterizing the interactions of pteridinones within complex biological systems. Future research should focus on designing and synthesizing probes that incorporate reporter tags, such as fluorophores or biotin, onto the pteridinone scaffold. This would enable the visualization of subcellular localization and the identification of binding partners through techniques like affinity purification-mass spectrometry.

Another promising direction is the creation of activity-based probes (ABPs). These probes could be designed to covalently bind to the active site of enzymes that metabolize or are modulated by 3-Hydroxy-6,7-dimethyl-4(3H)-pteridinone. Such tools would provide a direct readout of enzyme activity in native biological contexts, offering insights beyond simple abundance measurements. Furthermore, developing photo-crosslinking probes, which can be activated by light to form covalent bonds with nearby interacting proteins, would be invaluable for capturing both stable and transient protein-pteridinone interactions in vivo. The creation of such molecular tools will be critical for mapping the complete interactome and elucidating the nuanced functions of pteridinone-dependent pathways.

Exploration of Unconventional Enzymatic Transformations and Catalytic Applications

The biosynthesis of pteridines involves a series of well-characterized enzymatic steps. However, the full enzymatic repertoire for modifying the pteridinone core remains largely unexplored. Future research should venture into discovering and engineering enzymes that can perform unconventional transformations on the 3-Hydroxy-6,7-dimethyl-4(3H)-pteridinone scaffold. Pterins are known to be substrates for enzymes such as reductases and hydroxylases that alter their redox state and structure. cinz.nzmdpi.comnih.gov For instance, pteridine (B1203161) reductases like dihydrofolate reductase are crucial for activating pterins to their tetrahydro form. nih.gov A key research avenue would be to investigate the substrate promiscuity of known pterin-modifying enzymes, such as sepiapterin (B94604) reductase or xanthine (B1682287) dehydrogenase, to see if they can accept 3-Hydroxy-6,7-dimethyl-4(3H)-pteridinone as a substrate for generating novel derivatives. cinz.nzmdpi.com

Furthermore, the application of biocatalysis could provide environmentally friendly and highly selective methods for functionalizing the pteridinone ring. mdpi.commdpi.com The use of oxygenating biocatalysts, such as cytochrome P450s or flavin-dependent monooxygenases, could introduce hydroxyl groups at specific positions, a critical step in creating derivatives with new biological activities. nih.gov This approach, often termed late-stage functionalization, is a powerful tool in drug discovery for rapidly diversifying a core structure. nih.gov Prospecting for novel enzymes from microbial sources or employing directed evolution could yield biocatalysts capable of unique modifications like glycosylation, methylation, or halogenation, thereby expanding the chemical diversity and therapeutic potential of the pteridinone family.

Integration of Multi-Omics Data for Comprehensive Pteridinone Network Analysis

To achieve a holistic understanding of the biological role of 3-Hydroxy-6,7-dimethyl-4(3H)-pteridinone, it is imperative to move beyond single-target studies and embrace a systems-level approach. The integration of multiple "omics" datasets—including genomics, transcriptomics, proteomics, and metabolomics—offers a powerful strategy to construct a comprehensive network of pteridinone-related interactions. ontosight.ai By combining these layers of information, researchers can bridge the gap from genotype to phenotype and understand the flow of biological information through pterin-dependent pathways. nih.gov

Future studies could involve treating cellular or animal models with 3-Hydroxy-6,7-dimethyl-4(3H)-pteridinone and subsequently performing multi-omics analysis. For example, transcriptomics (RNA-seq) could reveal which genes are up- or down-regulated in response to the compound, while proteomics could identify changes in protein expression and post-translational modifications. Metabolomics would provide a snapshot of the metabolic state, identifying downstream metabolites and perturbed pathways.

Integrative analysis of these datasets can uncover novel regulatory networks, identify previously unknown protein interactions, and discover potential biomarkers associated with pteridinone metabolism. rsc.orgresearchgate.net Computational frameworks designed for multi-omics data fusion can help identify cross-omics correlations and build predictive models of cellular responses. ontosight.aimdpi.com This comprehensive approach will be essential for elucidating the compound's mechanism of action and its broader impact on cellular physiology and disease.

Design of Pteridinone Derivatives with Tunable Molecular Recognition Properties

The pteridinone scaffold serves as a versatile template for designing molecules with highly specific biological activities. A significant future direction lies in the rational design and synthesis of derivatives of 3-Hydroxy-6,7-dimethyl-4(3H)-pteridinone with precisely tuned molecular recognition properties. Recent research has demonstrated that modifying the pteridinone core can yield potent and selective inhibitors of key therapeutic targets. For instance, novel pteridinone derivatives have been successfully designed as dual inhibitors of Polo-like kinase 1 (PLK1) and bromodomain-containing protein 4 (BRD4), two important targets in cancer therapy.

The design strategies often involve adding specific chemical moieties to the core structure to enhance binding affinity and selectivity for a target protein.

Table 1: Examples of Designed Pteridinone Derivatives and Their Biological Targets| Derivative Class | Added Moiety | Target(s) | Observed Effect |

|---|---|---|---|

| Pteridinone-Sulfonyl | Sulfonyl group | PLK1, BRD4 | Potent dual inhibition, antiproliferative effects. |

Future work should focus on expanding this approach by employing structure-based drug design and computational modeling. By understanding the three-dimensional structure of the target's binding site, chemists can design modifications to the pteridinone scaffold that optimize interactions and improve potency and selectivity. This could involve synthesizing libraries of derivatives with varied substituents at different positions on the pteridine ring system. The goal is to create a suite of molecules with tunable properties, capable of selectively modulating the activity of specific enzymes, receptors, or other proteins, thereby providing refined tools for research and potential therapeutic leads.

Q & A

Q. What synthetic routes are available for 3-Hydroxy-6,7-dimethyl-4(3H)-pteridinone, and what are the critical reaction conditions?

The compound can be synthesized via multi-step reactions starting from ethyl 2,4,5-triaminobenzoate derivatives. Key steps include cyclization and oxidation. For example, ethyl 6-aminoquinoxaline-7-carboxylate intermediates can undergo ring closure under acidic or basic conditions. Reaction parameters such as pH (optimized between 3–5), temperature (60–80°C), and catalysts (e.g., acetic acid) significantly influence yield . Purification often involves column chromatography with polar solvents (e.g., methanol/dichloromethane gradients).

Q. Which spectroscopic and chromatographic methods are most effective for characterizing 3-Hydroxy-6,7-dimethyl-4(3H)-pteridinone?

- NMR : H and C NMR confirm the hydroxy and methyl substituents. For example, the hydroxy proton appears as a broad singlet near δ 10–12 ppm, while methyl groups resonate at δ 2.1–2.5 ppm .

- GC-MS : Retention indices (e.g., 0.57 in non-polar columns) and fragmentation patterns (e.g., m/z 193 [M+H]) help identify the compound .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 260–280 nm) are used for purity assessment, as demonstrated for structurally similar pteridines .

Q. What biological activities have been reported for 3-Hydroxy-6,7-dimethyl-4(3H)-pteridinone, and how are these assays designed?

The compound exhibits antimicrobial, anti-inflammatory, and antioxidant properties. Assays include:

- Antimicrobial : Broth microdilution (MIC determination against E. coli or S. aureus) .

- Anti-inflammatory : Inhibition of COX-2 enzyme activity via ELISA .

- Antioxidant : DPPH radical scavenging assays, with IC values compared to ascorbic acid controls .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for 3-Hydroxy-6,7-dimethyl-4(3H)-pteridinone?

Discrepancies in X-ray diffraction data (e.g., poor resolution due to crystal twinning) can be addressed using the SHELX suite (e.g., SHELXL for refinement). Key steps include:

Q. What methodological strategies optimize the yield of 3-Hydroxy-6,7-dimethyl-4(3H)-pteridinone in multi-step syntheses?

Yield optimization involves:

Q. How can researchers analyze the stability of 3-Hydroxy-6,7-dimethyl-4(3H)-pteridinone under varying pH conditions?

Stability studies use:

- UV-Vis kinetics : Monitor absorbance decay at 300 nm in buffers (pH 2–12) to determine degradation rates .

- LC-MS : Identify degradation products (e.g., demethylated derivatives) under acidic/basic conditions .

- Arrhenius plots : Predict shelf-life at different temperatures using accelerated stability testing .

Q. What advanced techniques are used to study the role of 3-Hydroxy-6,7-dimethyl-4(3H)-pteridinone in enzymatic pathways?

- Dihydropteridine reductase (DHPR) assays : Measure NADH oxidation at 340 nm to assess cofactor activity .

- Isotopic labeling : N or C labeling tracks incorporation into pteridine-dependent enzymes .

- Molecular docking : Simulate interactions with enzyme active sites (e.g., phenylalanine hydroxylase) using software like AutoDock .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.